REACTION_CXSMILES
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[ClH:1].[CH3:2][NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.O1[CH2:14][CH2:13][NH:12]C1=O>COCCOCCO>[ClH:1].[CH3:2][N:3]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH2:14][CH2:13][NH2:12] |f:0.1,4.5|
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Name
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|
Quantity
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17.4 g
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Type
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reactant
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Smiles
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Cl.CNC1=CC=CC=C1
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Name
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|
Quantity
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8.7 g
|
Type
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reactant
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Smiles
|
O1C(NCC1)=O
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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COCCOCCO
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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Removal of the solvent in vacuo
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Name
|
|
Type
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product
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Smiles
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Cl.CN(CCN)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |